![molecular formula C18H19N3OS B4654128 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1-naphthyl)acetamide](/img/structure/B4654128.png)
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1-naphthyl)acetamide
Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1-naphthyl)acetamide, also known as BNAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNAA is a member of the thiadiazole family, which is a class of organic compounds that have shown promising results in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to exhibit several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1-naphthyl)acetamide has also been shown to have anticonvulsant effects in models of epilepsy and to inhibit the growth of tumor cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1-naphthyl)acetamide is its versatility in terms of its potential applications. It has been shown to exhibit a wide range of pharmacological activities, making it a promising candidate for drug discovery and development. However, one of the limitations of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1-naphthyl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1-naphthyl)acetamide. One potential area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the investigation of the potential therapeutic applications of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1-naphthyl)acetamide in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1-naphthyl)acetamide and to identify potential targets for its pharmacological activity.
Scientific Research Applications
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1-naphthyl)acetamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(1-naphthyl)acetamide has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-2-3-11-17-20-21-18(23-17)19-16(22)12-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,2-3,11-12H2,1H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQFLJAFLHJUDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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